3-Methylisoxazole-4,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-oxazole-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-3(5)4(6)8-7-2/h5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIVHMANNZELCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Methylisoxazole 4,5 Diamine Motif
Reactions at the Amine Functionalities
The two amino groups at the C4 and C5 positions are the primary sites for reactions with electrophiles. Depending on the reaction conditions and stoichiometry, these groups can react either selectively at one position or concurrently at both.
The amino groups of the isoxazole (B147169) core readily undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of the corresponding amides. For instance, studies on the related compound 5-amino-3-methylisoxazole (B44965) have shown that it can be acylated by 2-aryloxyacetyl chlorides in the presence of pyridine (B92270) and acetic anhydride (B1165640) to yield aryloxyacetamides. Similarly, the acylation of 5-amino-3-aryl-4-(phenylsulfonyl)isoxazoles with 4-nitrobenzoyl chloride proceeds in dichloromethane (B109758) with triethylamine (B128534) to give the corresponding isoxazolylamides.
For 3-methylisoxazole-4,5-diamine, this reactivity is expected to allow for either mono- or di-acylation, providing access to a range of N-acylated derivatives. However, the reactivity of one amino group can be influenced by the presence of a substituent on the adjacent carbon. Research on 5-amino-3-methyl-isoxazole-4-carboxylic acid has indicated that the C5 amino group exhibits low reactivity in forming Fmoc-protected derivatives under typical conditions, a phenomenon attributed to the electronic influence of the neighboring carboxylic acid group. This suggests that the electronic environment of the isoxazole ring plays a crucial role in modulating the nucleophilicity of the amine functionalities.
Table 1: Examples of Acylation Reactions on Aminoisoxazole Scaffolds
| Aminoisoxazole Reactant | Acylating Agent | Product | Reference |
|---|---|---|---|
| 5-Amino-3-methylisoxazole | 2-Aryloxyacetyl chloride | Aryloxyacetamide derivative |
The reaction of primary amines with carbonyl compounds like aldehydes and ketones is a fundamental method for forming imines, commonly known as Schiff bases. The amino groups of this compound can participate in such condensation reactions. The reaction of 5-amino-3-methylisoxazole with pentafluorobenzaldehyde, for example, results in a complex cyclization product initiated by what is presumed to be a Schiff base intermediate.
Given the presence of two amino groups, this compound can react with one or two equivalents of an aldehyde. Reaction with one equivalent could lead to a mono-Schiff base, while an excess of the aldehyde under appropriate conditions could yield a di-imine. These condensation reactions are often the first step in multicomponent reactions that lead to the formation of fused heterocyclic systems. The stability of the resulting imino derivatives can vary; in some cases, such as the reaction of 4-amino-1,2,4-triazole (B31798) with certain benzaldehydes, stable hemiaminal intermediates are formed instead of the final Schiff base.
The nucleophilic amine groups can also be targeted by alkylating agents and sulfonyl chlorides. In a notable example of sulfonamidation, 3-methylisoxazol-5-amine reacts with 4-acetamidobenzenesulfonyl chloride in pyridine at elevated temperatures to produce the corresponding sulfonamide derivative in high yield. Subsequent hydrolysis of the acetamido group can provide the free amine, demonstrating a pathway to compounds like sulfamethoxazole (B1682508) analogues. It is anticipated that this compound would react similarly to yield mono- and di-sulfonamide products.
Alkylation of the amino groups is also a feasible transformation. The reaction of 5-amino-3,4-diarylisoxazole with allyl bromide in the presence of sodium hydride has been shown to produce a diallyl derivative, indicating that N-alkylation can occur readily. These alkylation and sulfonamidation reactions expand the range of derivatives accessible from the diamine scaffold.
Advanced Spectroscopic and Analytical Characterization of 3 Methylisoxazole 4,5 Diamine and Its Derivatives
Structural Elucidation Techniques
Modern organic chemistry employs a variety of spectroscopic methods to determine molecular structures. For isoxazole (B147169) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Methylisoxazole-4,5-diamine, one would anticipate distinct signals corresponding to the different proton environments. The methyl group protons (-CH₃) at the C3 position would typically appear as a singlet in the upfield region of the spectrum. The protons of the two amine groups (-NH₂) at C4 and C5 would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration due to hydrogen bonding. The position of these amine protons can be confirmed by D₂O exchange, where the signals disappear from the spectrum.
For a closely related derivative, Methyl 4-amino-3-methoxyisoxazole-5-carboxylate , the ¹H NMR spectrum (in CDCl₃) showed a broad singlet at 4.15 ppm for the two amine protons, a singlet at 4.05 ppm for the three methoxy (B1213986) protons, and a singlet at 3.92 ppm for the three methyl ester protons. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals would be expected for the three isoxazole ring carbons (C3, C4, and C5) and the methyl carbon. The chemical shifts of C3, C4, and C5 are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms and the substitution with amino and methyl groups.
In the case of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate , the ¹³C NMR spectrum (in CDCl₃) revealed signals at 164.5, 159.1, 138.4, and 125.6 ppm, corresponding to the carbons of the isoxazole ring and the carboxylate group, along with signals for the methoxy and ester methyl carbons at 57.5 and 51.9 ppm, respectively. nih.gov Studies on other substituted isoxazoles have demonstrated how substituent effects can be systematically analyzed by changes in ¹³C NMR chemical shifts. nih.gov
| Compound | Technique | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|---|
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov | ¹H NMR | CDCl₃ | 4.15 (br s, 2H, NH₂), 4.05 (s, 3H, OCH₃), 3.92 (s, 3H, COOCH₃) |
| ¹³C NMR | CDCl₃ | 164.5, 159.1, 138.4, 125.6, 57.5, 51.9 |
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
For this compound (C₄H₆N₄O), the exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for polar molecules like diaminoisoxazoles, often in conjunction with liquid chromatography (LC-MS) for sample purification and analysis. nih.gov
Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable information about the molecule's structure. The fragmentation pattern of the 3-methylisoxazole (B1582632) ring would yield characteristic daughter ions, helping to confirm the core structure and the position of substituents. For instance, in the analysis of peptides modified with 5-amino-3-methyl-isoxazole-4-carboxylic acid , ESI-MS and MS/MS were used to confirm the chemical structure by analyzing the fragmentation of the protonated molecular ions. nih.gov Similarly, HRMS analysis of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate confirmed its molecular formula by identifying the [M+Na]⁺ adduct at m/z 195.0373, which closely matched the calculated value. nih.gov
| Compound | Ionization | Adduct | m/z Found | Formula | m/z Calculated |
|---|---|---|---|---|---|
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov | ESI⁺ | [M+Na]⁺ | 195.0373 | C₆H₈N₂O₄Na | 195.0382 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Key expected vibrations include:
N-H stretching: Two or more bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.
C-H stretching: Bands just below 3000 cm⁻¹ for the methyl group.
C=N stretching: A band in the 1650-1550 cm⁻¹ region, characteristic of the isoxazole ring.
N-H bending: A scissoring vibration for the primary amines typically found around 1650-1580 cm⁻¹.
C-N stretching: Absorptions in the 1350-1000 cm⁻¹ range.
The characterization of various isoxazole and other heterocyclic derivatives frequently includes IR spectroscopy to confirm the presence of key functional groups. nih.govresearchgate.net For example, in the synthesis of various 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, FT-IR was used alongside NMR and MS to characterize the final products. nih.gov
Crystallographic Analysis
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers a definitive view of the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. mdpi.commdpi.com If suitable crystals of this compound can be grown, this technique would provide an unambiguous structural proof. The analysis yields a detailed molecular model, confirming the planarity of the isoxazole ring and the precise locations of the methyl and diamine substituents.
The crystal structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate was determined, revealing that the molecule is nearly planar. nih.gov Similarly, the structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine , a derivative of 3-amino-5-methylisoxazole (B124983), was determined by X-ray crystallography, confirming its molecular geometry and packing in the crystal lattice. researchgate.net
| Parameter | Value for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate nih.gov |
|---|---|
| Formula | C₆H₈N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | The molecule is almost planar (r.m.s. deviation = 0.029 Å). |
X-ray diffraction data not only reveals the structure of a single molecule but also how molecules arrange themselves in the crystal, which is governed by intermolecular forces such as hydrogen bonding. For this compound, the two primary amine groups are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to an extensive network of intermolecular hydrogen bonds, significantly influencing the crystal packing and physical properties of the compound.
In the crystal structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate , an intramolecular N—H⋯O hydrogen bond was observed, which contributes to the planarity of the molecule. nih.gov Furthermore, the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov The analysis of a Schiff base derivative of 3-amino-5-methylisoxazole also revealed a strong intramolecular O—H⋯N hydrogen bond. researchgate.net Such analyses are critical for understanding the supramolecular chemistry of these compounds.
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are indispensable tools for separating, identifying, and purifying components of a mixture. For this compound and its derivatives, methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely utilized to monitor reaction progress, confirm product identity, and determine sample purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound and its derivatives. It is frequently used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also a primary tool for determining the appropriate solvent system for column chromatography purification.
In the analysis of isoxazole derivatives, Reversed-Phase TLC (RP-TLC) is often employed. nih.gov In this technique, a nonpolar stationary phase (like silica (B1680970) gel coated with C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter used to identify compounds under a specific set of chromatographic conditions. Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm or 365 nm) or by using staining agents.
The choice of the mobile phase is critical for achieving good separation. A mixture of organic solvents and aqueous buffers is commonly used, with the polarity being adjusted to optimize the Rf values of the compounds of interest.
Table 1: Example of TLC Conditions for Isoxazole Derivatives
| Stationary Phase | Mobile Phase Composition (v/v) | Visualization Method | Purpose of Analysis |
|---|---|---|---|
| Silica gel 60 F254 | Ethyl acetate (B1210297) : Toluene : Methanol : Triethylamine (B128534) : Formic acid (3:1:7:0.3:0.1) | UV light (215 nm) | Resolution of a multi-component mixture nih.gov |
This table is interactive and represents typical conditions used for the analysis of isoxazole-containing compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for the separation, identification, and quantification of this compound and its derivatives. These methods offer high resolution, sensitivity, and reproducibility, making them the standard for purity assessment and quality control. UPLC, which uses smaller particle sizes in the column stationary phase, provides even faster analysis times and greater resolution than traditional HPLC.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. nih.govnih.gov Separation is achieved on a nonpolar stationary phase column (e.g., C8 or C18) with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. nih.gov
Detection is most commonly performed using a photodiode array (PDA) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. mdpi.commdpi.com The retention time (tR), the time it takes for a compound to travel from the injector to the detector, is a characteristic parameter used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification of purity. For structural confirmation, HPLC systems can be coupled with mass spectrometers (LC-MS). nih.gov
Table 2: Illustrative HPLC/UPLC Parameters for Analysis of Isoxazole Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | ZOBRAX Eclipse Plus RP-C8 (25 cm × 4.6 mm, 5 µm) nih.gov | UK-C18 (100 mm × 2.0 mm, 3 µm) mdpi.com |
| Mobile Phase | A: MethanolB: 0.05% aq. Sodium Dodecyl Sulfate(Isocratic: 40:60 v/v) nih.gov | A: Acetonitrile with 0.1% Acetic AcidB: Water with 5 mM Ammonium Acetate and 0.1% Acetic Acid(Gradient Elution) mdpi.com |
| Flow Rate | 0.8 mL/min nih.gov | Not Specified |
| Column Temp. | 25 °C nih.gov | Not Specified |
| Detection | Diode Array Detector (DAD) at 220 nm nih.gov | PDA Detector |
| Injection Vol. | 20 µL nih.gov | Not Specified |
This interactive table provides examples of typical chromatographic conditions used for the analysis of compounds containing the isoxazole moiety.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) present in a compound. For a newly synthesized molecule like this compound, elemental analysis provides crucial evidence for its elemental composition and is used to confirm its proposed empirical formula.
The technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (CO₂, H₂O, N₂, etc.) are then separated and quantified. The results are presented as the weight percentage of each element in the sample. These experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong support for the assigned structure and indicates a high degree of purity. This analysis is a standard requirement for the full characterization of novel compounds reported in scientific literature. acgpubs.orgresearchgate.net
Table 3: Representative Elemental Analysis Data for an Isoxazole Derivative
| Compound Formula | Element | Calculated (%) | Found (%) | Deviation (%) |
|---|---|---|---|---|
| C26H24N4O4S acgpubs.org | C | 63.92 | 63.87 | -0.05 |
| H | 4.95 | 5.50 | +0.55 | |
| N | 11.47 | 11.51 | +0.04 | |
| S | 6.56 | 6.84 | +0.28 | |
| C11H10BrN3O3 researchgate.net | C | 42.33 | 42.41 | +0.08 |
| H | 3.23 | 3.03 | -0.20 |
This interactive table showcases sample data comparing the theoretically calculated elemental composition with experimentally found values for related isoxazole structures.
Structure Activity Relationship Sar Investigations of 3 Methylisoxazole 4,5 Diamine Derivatives
Impact of Substituent Variation on Biological Activity
The biological profile of 3-Methylisoxazole-4,5-diamine derivatives is profoundly influenced by the nature and position of various substituents. These modifications can dramatically alter the compound's immunomodulatory and cytotoxic properties.
Effects of Substituents on Immunomodulatory Properties
The immunomodulatory effects of amides derived from 5-amino-3-methylisoxazole-4-carboxylic acid are highly dependent on the substituents attached to the phenylamide portion. nih.gov Research on a series of these compounds demonstrated that their activities in human peripheral blood mononuclear cell (PBMC) cultures were differential, causing either stimulatory or inhibitory effects. nih.gov The specific nature and location of substituents on the phenyl ring were found to be the determining factors for these opposing immunological outcomes. nih.gov
Further investigations into new heterocyclic amides of 5-amino-3-methylisoxazole-4-carboxylic acid revealed that the electronic properties of the substituents play a crucial role. nih.gov Compounds with substituents of an increasing electron-acceptor character tended to exhibit suppressive immunological actions. nih.gov Conversely, the presence of an -NH group in the substituent was associated with immunostimulatory activity. nih.gov This highlights a distinct SAR where electron-withdrawing groups favor immunosuppression, while hydrogen-donating groups may enhance immune responses.
Table 1: Effect of Substituents on Immunomodulatory Activity
| Substituent Characteristic | Observed Immunomodulatory Effect | Reference |
| Location and origin on phenyl ring | Differential (stimulatory or inhibitory) | nih.gov |
| Increasing electron-acceptor nature | Suppressory action | nih.gov |
| Presence of -NH group | Immunostimulatory activity | nih.gov |
Influence of Aromatic and Heteroaryl Substituents on Cytotoxicity
The introduction of aromatic and heteroaryl substituents is a key strategy for modulating the cytotoxicity of isoxazole (B147169) derivatives. Studies on vicinal diaryl-substituted isoxazoles have shown that the type and pattern of substitution on a benzyloxyphenyl group linked to the central isoxazole ring have a significant effect on the potency and selectivity against cancer cell lines. nih.gov Similarly, structure-activity relationship studies of isoxazole chalcone (B49325) derivatives indicated that the presence of electron-donating groups, such as methoxy (B1213986) substituents, on the benzene (B151609) ring enhanced anticancer activity. mdpi.comnih.gov
The type of substituent can also dictate the spectrum of activity. For instance, isoxazoles substituted with a thiophenyl moiety have been found to display significant antibacterial activity. mdpi.com In a series of 3,4-diarylisoxazole derivatives, while various five-membered heteroaryl moieties were tolerated, a consistent SAR for cytotoxic activity was not readily apparent, suggesting complex interactions. researchgate.net However, it was noted that hydrophilic substituents on the isoxazole ring were correlated with stronger cytotoxic activity. mdpi.com
Table 2: Influence of Aromatic/Heteroaryl Substituents on Cytotoxicity
| Substituent Type/Position | Effect on Cytotoxicity | Reference |
| Electron-donating groups (e.g., methoxy) on benzene ring | Enhanced anticancer activity | mdpi.comnih.gov |
| Thiophenyl moiety | Significant antibacterial activity | mdpi.com |
| Hydrophilic substituents on isoxazole ring | Stronger cytotoxic activity | mdpi.com |
| Substitution pattern on benzyloxyphenyl group | Significant effect on potency and selectivity | nih.gov |
Positional Isomerism and Stereochemical Considerations
The spatial arrangement of atoms and substituent groups, including the specific attachment points on the isoxazole ring and the stereochemistry of the molecule, are critical determinants of biological activity.
Role of Specific Positions on the Isoxazole Ring (e.g., C3, C4, C5)
The functionalization of specific carbon atoms (C3, C4, and C5) on the isoxazole ring is a crucial factor in determining the biological profile of its derivatives. nih.gov The arrangement of substituents around the ring can lead to significant differences in activity. For example, studies have shown that 4,5-diarylisoxazoles exhibit greater antimitotic activity than their 3,4-diarylisoxazole isomers, highlighting the importance of the substituent positions. mdpi.comnih.gov
Synthetic chemistry has enabled the regioselective functionalization of these positions. nih.gov Palladium-catalyzed reactions have been developed for the C4,C5-diarylation of isoxazoles, allowing for the creation of a wide variety of derivatives from commercially available substrates. researchgate.net This control over the substitution pattern is essential, as the antibacterial activity of some isoxazole derivatives is enhanced by the presence of specific groups at the C3 and C5 phenyl rings. ijpca.org
Chirality and Diastereoselectivity in Derivative Synthesis
Stereochemistry plays a pivotal role in the biological activity of chiral isoxazole derivatives. nih.gov The three-dimensional orientation of atoms can significantly affect how a molecule interacts with its biological target. nih.gov
In studies of nature-inspired 3-Br-acivicin and its derivatives, the chirality of the molecule was found to be crucial for its antimalarial activity. nih.gov Of the different stereoisomers prepared, only those with a specific (5S, αS) configuration displayed significant antiplasmodial effects. This suggests that the biological activity is highly dependent on a stereoselective process, potentially the uptake of the compound by a specific transporter that recognizes only one enantiomer. nih.gov The synthesis of enantiomerically pure target compounds often begins with chiral synthons, and cycloaddition reactions can lead to diastereoisomeric mixtures that must be separated to isolate the biologically active isomer. nih.gov
Correlation of Molecular Structure with Mechanism of Action
Understanding the relationship between a molecule's structure and its mechanism of action is a primary goal of SAR studies. For isoxazole derivatives, specific structural features have been linked to distinct biological mechanisms.
In one class of compounds, the aromatic isoxazole substituent was identified as the key structural element that regulates the inhibition of GATA4-NKX2-5 transcriptional synergy, a mechanism relevant to cardiac development. nih.gov This demonstrates a direct link between a specific part of the molecule and its effect on a cellular signaling pathway.
While from a different class of heterocyles (thiadiazoles), broader SAR principles can be observed. The anticonvulsant activity of 1,3,4-thiadiazole (B1197879) derivatives is attributed to the presence of a =N-C-S- moiety and the strong aromaticity of the ring. frontiersin.org The mechanism is thought to involve the prevention of neuron firing through the GABAergic pathway. frontiersin.org This correlation of a core structural motif with a specific neurotransmitter system provides a framework for designing new molecules with targeted neurological effects. Such principles, linking a structural scaffold to a mechanism, are broadly applicable in medicinal chemistry.
Target-Specific Interactions
Research into trisubstituted isoxazole derivatives has shed light on their interactions with specific biological targets, such as the Retinoid-related Orphan Receptor gamma t (RORγt), an important target in autoimmune diseases. dundee.ac.uk Crystallization studies have provided high-resolution views of how these isoxazole compounds bind to the allosteric site of the RORγt ligand-binding domain. dundee.ac.uk
A common binding pose is observed where the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring are anchored in the same position within the binding site. dundee.ac.uk The presence of a hydrogen bond-donating N-heterocycle, such as a pyrrole (B145914), at the C-5 position of the isoxazole significantly enhances potency. dundee.ac.uk This is achieved through the formation of an additional polar interaction with the backbone carbonyls of specific amino acid residues, namely Leu353 and Lys354. dundee.ac.uk
Further SAR explorations have focused on modifications at the C-4 and C-5 positions to improve potency and selectivity. dundee.ac.uk For instance, the introduction of a fluoro substituent has been structurally characterized, demonstrating the precise interactions within the allosteric binding site located between helices 3, 4, 11, and 12. dundee.ac.uk In contrast, derivatives bearing a methyl substituent on the C-5 pyrrole ring showed increased cross-reactivity with other nuclear receptors like PPARγ, suggesting that bulkier substitutions at this position may reduce selectivity. dundee.ac.uk
| Compound Series | Modification | Target | Key Interaction Details | Effect on Activity |
|---|---|---|---|---|
| Trisubstituted Isoxazoles | N-heterocycle at C-5 | RORγt | Forms additional polar interaction with backbone carbonyls of Leu353 and Lys354. dundee.ac.uk | Significantly increased potency. dundee.ac.uk |
| Trisubstituted Isoxazoles | Fluoro substituent | RORγt | Anchors within the allosteric binding site between helices 3, 4, 11, and 12. dundee.ac.uk | Maintains a common binding pose. dundee.ac.uk |
| Trisubstituted Isoxazoles | Methyl substituent on C-5 pyrrole | RORγt and PPARγ | More bulky substitution pattern around the C-5 substituent. dundee.ac.uk | Higher cross-reactivity on PPARγ. dundee.ac.uk |
Influence on Cellular Pathways
The structural modifications of isoxazole derivatives not only affect their binding to specific targets but also their subsequent influence on cellular pathways. Studies on amides of 5-amino-3-methylisoxazole-4-carboxylic acid, a compound structurally related to this compound, have demonstrated immunomodulating activity. nih.gov These compounds were shown to affect the lipopolysaccharide (LPS)-induced production of key cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by human peripheral blood cells. nih.gov
The SAR in this context revealed that the electron-accepting nature of the amide substituent plays a crucial role. nih.gov An increase in the electron-acceptor character of the substituent corresponded with a suppressive action on cytokine production. nih.gov Conversely, compounds that contained an -NH group were found to exhibit immunostimulatory activity. nih.gov This highlights how specific functional groups can dictate the nature of the cellular response.
In the context of RORγt modulation by trisubstituted isoxazoles, the target engagement directly translates to an effect on the IL-17a signaling pathway. The activity of these compounds was assessed by their ability to decrease IL-17a mRNA levels. dundee.ac.uk A direct correlation was observed between the biochemical potency of the compounds in a TR-FRET coactivator recruitment assay and their ability to reduce IL-17a mRNA. dundee.ac.uk For example, compounds with slightly lower biochemical potency induced a smaller fold decrease in IL-17a mRNA levels compared to more potent analogs. dundee.ac.uk One derivative with significantly lower potency in the biochemical assay resulted in only a minor decrease in IL-17a mRNA, confirming the structure-driven influence on this cellular pathway. dundee.ac.uk
| Compound Series | Structural Feature | Cellular Pathway Affected | Observed Effect |
|---|---|---|---|
| Amides of 5-amino-3-methylisoxazole-4-carboxylic acid | Increasing electron-acceptor nature of the amide substituent. nih.gov | LPS-induced TNF-α and IL-6 production. nih.gov | Exhibited suppressory action. nih.gov |
| Amides of 5-amino-3-methylisoxazole-4-carboxylic acid | Presence of an -NH group. nih.gov | Immunomodulation | Conditioned immunostimulatory activity. nih.gov |
| Trisubstituted Isoxazoles | High biochemical potency against RORγt. dundee.ac.uk | IL-17a signaling | Correlated with a larger decrease in IL-17a mRNA levels. dundee.ac.uk |
| Trisubstituted Isoxazoles | Low biochemical potency against RORγt. dundee.ac.uk | IL-17a signaling | Resulted in a smaller decrease in IL-17a mRNA levels. dundee.ac.uk |
Preclinical and in Vitro Biological Activity Investigations of 3 Methylisoxazole 4,5 Diamine Derivatives
Antimicrobial Activities
Derivatives of 3-methylisoxazole (B1582632) have been evaluated for their efficacy against various pathogenic microorganisms, including bacteria and fungi.
The antibacterial potential of derivatives based on the 5-amino-3-methylisoxazole-4-carbohydrazide structure has been systematically evaluated against a panel of both Gram-positive and Gram-negative bacteria. In one extensive study, thirty different derivatives were tested to determine their minimum inhibitory concentration (MIC). The findings indicated that the compounds generally exhibited weak to mild antibacterial activity. researchgate.net
Among the tested compounds, two derivatives, designated 3d and 4d, which both feature a methyl substituent on a benzene (B151609) ring, were identified as the most active. researchgate.net Despite the generally modest potency, these findings have expanded the library of isoxazole (B147169) derivatives with known biological activity and suggest that further structural modifications could lead to enhanced antibacterial efficacy. researchgate.net
Interactive Table: Antibacterial Activity of Selected Isoxazole Derivatives The following table displays a selection of results from the antibacterial screening of 5-amino-3-methylisoxazole-4-carbohydrazide derivatives. You can sort the data by clicking on the column headers.
| Compound ID | Bacterial Strain | Gram Type | MIC₅₀ (µg/mL) |
| 3d | Staphylococcus aureus | Positive | >1024 |
| 3d | Enterococcus faecalis | Positive | 512 |
| 3d | Escherichia coli | Negative | 1024 |
| 3d | Pseudomonas aeruginosa | Negative | >1024 |
| 4d | Staphylococcus aureus | Positive | >1024 |
| 4d | Enterococcus faecalis | Positive | 256 |
| 4d | Escherichia coli | Negative | 1024 |
| 4d | Pseudomonas aeruginosa | Negative | >1024 |
| Data sourced from a study on 5-amino-3-methylisoxazole-4-carbohydrazide and 5-aminoisoxazole[5,4-d]pyrimidin-4-one derivatives. researchgate.net |
In addition to antibacterial screening, isoxazole derivatives have shown promise as antifungal agents. Peptides that incorporate 5-amino-3-methyl-isoxazole-4-carboxylic acid are being explored for their potent antifungal properties. mdpi.comnih.gov
Specific research has demonstrated the antifungal activity of an isoindole derivative containing a 5-methyl-isoxazole moiety. This compound was found to be active against a range of fungal species, including:
Chrysoporium tropicum mdpi.com
Fusarium oxysporum mdpi.com
Geotrichum candidum mdpi.com
Trichophyton rubrum mdpi.com
This activity against various fungal pathogens highlights the potential for developing new antifungal therapies based on the 3-methylisoxazole scaffold.
The precise mechanism of action for many isoxazole derivatives is still under investigation, but for antifungal "azoles," a well-established mechanism exists. Azole antifungals are known to act by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase. ebsco.comnih.gov This enzyme is a critical component of the fungal cytochrome P450 system and plays an essential role in the biosynthesis of ergosterol (B1671047). drugbank.comnih.gov
Ergosterol is the primary sterol component of fungal cell membranes, where it is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.govdavidmoore.org.uk By inhibiting its synthesis, azole drugs lead to the depletion of ergosterol and the accumulation of toxic sterol precursors. nih.gov This disruption of the cell membrane's structure and function ultimately increases its permeability, leading to cell lysis and death. nih.gov It is proposed that the antifungal activity of isoxazole derivatives is attributable to this same mechanism of ergosterol biosynthesis inhibition.
Immunomodulatory Effects
Beyond their antimicrobial properties, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess significant immunomodulatory activities, capable of either stimulating or suppressing immune responses.
Research has revealed a dualistic effect of these derivatives on the proliferation of lymphocytes. The nature of the effect—whether stimulatory or inhibitory—appears to be highly dependent on the specific chemical structure of the derivative. nih.gov
For instance, the parent compound, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, was found to exhibit a predominantly stimulatory effect on lymphocyte proliferation. nih.gov In contrast, two of its thiosemicarbazide (B42300) derivatives, 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K), displayed inhibitory activity in proliferation tests. nih.gov Similarly, another derivative, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5), was shown to inhibit the proliferation of peripheral blood mononuclear cells induced by phytohaemagglutinin (PHA). nih.gov This demonstrates that specific substitutions on the core isoxazole structure can switch the compound's activity from immunostimulatory to immunosuppressive.
The immunomodulatory effects of 3-methylisoxazole derivatives also extend to the production of key inflammatory cytokines. Studies have shown that these compounds can regulate the output of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
The regulatory effects of certain derivatives were found to be more pronounced on the production of IL-1β than on TNF-α. nih.gov However, specific derivatives have demonstrated significant inhibition of TNF-α. For example, compound MO5 was found to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures. nih.gov Another derivative, compound 9a, significantly inhibited the production of both TNF-α and IL-6 in macrophage THP-1 cells, indicating its potential as an anti-inflammatory agent. nih.gov
Effects on Humoral and Cellular Immune Responses
Derivatives of the isoxazole scaffold have been investigated for their immunoregulatory properties, demonstrating the capacity to modulate both humoral and cellular immune responses. Studies on various isoxazole derivatives have revealed that these compounds can exert immunosuppressive effects. For instance, certain derivatives of isoxazole[4,5-d]pyrimidine were found to inhibit the humoral immune response to sheep red blood cells in vivo. nih.gov Notably, while some compounds in this series suppressed the humoral response, only specific ones also suppressed the delayed-type hypersensitivity (DTH) response, indicating that structurally similar compounds can differentially affect distinct branches of the immune system. nih.gov
Further research into 5-amino-3-methylisoxazole-4-carboxylic acid amides, which are structurally related to 3-methylisoxazole-4,5-diamine, also identified suppressive activities on both humoral and cellular immunity in mice. nih.gov One selected derivative, 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (designated MO5), was shown to inhibit the humoral immune response in vitro. nih.gov Interestingly, this compound had a dual effect on the DTH response in vivo, stimulating the inductive phase while inhibiting the eliciting phase. nih.gov Additionally, it demonstrated anti-inflammatory properties by inhibiting the carrageenan skin reaction and lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in human whole blood cultures. nih.gov These findings underscore the potential of the isoxazole core in generating compounds with significant immunomodulatory activities.
Anticancer and Antitumor Potential
The isoxazole nucleus is a key feature in a variety of synthetic compounds explored for their potential as anticancer agents. nih.govnih.gov Derivatives have been shown to act through several mechanisms, including the induction of apoptosis and the disruption of tubulin polymerization, leading to cytotoxic and tumor growth inhibitory effects. nih.govnih.gov
A significant body of research has demonstrated the in vitro cytotoxicity of isoxazole derivatives against a wide range of human cancer cell lines. Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant antiproliferative activities. nih.gov These compounds were tested against human chronic myelogenous leukemia (K562) and glioblastoma (U251-MG and T98G) cell lines. nih.gov Almost all tested isoxazole derivatives demonstrated notable activity against the K562 cell line, while their effects on the glioma cell lines varied depending on the specific chemical structure of the analogue. nih.gov
Other studies have synthesized and evaluated different series of compounds containing related heterocyclic systems, which have also shown potent cytotoxic effects. For example, some 1,3,4-oxadiazole (B1194373) derivatives displayed considerable cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC₅₀ values below 50 µM. nih.gov Similarly, certain imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives exhibited promising activity against the MCF-7 breast cancer cell line. nih.gov The cytotoxicity of various heterocyclic derivatives, including those with an isoxazole core, highlights their potential as a source for the development of new anticancer therapies.
Table 1: In Vitro Cytotoxicity of Selected Heterocyclic Derivatives Against Various Cancer Cell Lines This table presents data for various heterocyclic compounds, including isoxazole derivatives and other related structures, to illustrate the general cytotoxic potential of such scaffolds.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivative 3c | MCF-7 | Breast | 35.81 | nih.gov |
| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivative 3a | MCF-7 | Breast | 52.62 | nih.gov |
| Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivative 3d | MCF-7 | Breast | 61.74 | nih.gov |
| 1,3,4-Oxadiazole derivative AMK OX-10 | HeLa | Cervical | 5.34 | nih.gov |
| 1,3,4-Oxadiazole derivative AMK OX-9 | A549 | Lung | 20.73 | nih.gov |
| 1,3,4-Oxadiazole derivative AMK OX-8 | A549 | Lung | 25.04 | nih.gov |
| 3-methylenamino-4(3H)-quinazolone derivative 7 | MDA-MB-231 | Breast | 8.79 | nih.govrsc.org |
| 3-methylenamino-4(3H)-quinazolone derivative 6 | MDA-MB-231 | Breast | 10.62 | nih.govrsc.org |
| 3-methylenamino-4(3H)-quinazolone derivative 5 | RD | Rhabdomyosarcoma | 14.65 | nih.govrsc.org |
Inhibition of Tumor Cell Growth
Beyond direct cytotoxicity, derivatives of 3-methylisoxazole have been shown to effectively inhibit the growth of tumor cells. Studies on novel synthetic isoxazole derivatives confirmed their ability to inhibit tumor cell growth in vitro. nih.gov Further investigations into related compounds have extended these findings to in vivo models. For instance, certain pyrrole-based carboxamides, which act as tubulin inhibitors, were found to significantly inhibit the growth of HCC1806 breast cancer xenograft tumors in nude mouse models. nih.gov Similarly, another tubulin polymerization inhibitor, OAT-449, demonstrated anti-tumor activity in xenograft models of human colorectal adenocarcinoma (HT-29) and neuroepithelioma (SK-N-MC). nih.gov One study on 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govresearchgate.netnih.govnih.govtetrazine-8-carboxamide derivatives found that at a concentration of 40 μg/mL, compound IVa displayed powerful inhibition against all seven tested solid tumor cell lines, with cell viabilities falling below 10%. nih.gov
The anticancer effects of this compound derivatives and related compounds are underpinned by several distinct mechanisms of action at the molecular level.
HIF-2α agonism: Hypoxia-inducible factor-2 (HIF-2) is a key transcription factor in cellular responses to low oxygen, regulating processes such as the production of erythropoietin (EPO). nih.gov Through docking-based virtual screening, 3-phenyl-5-methyl-isoxazole-4-carboxamide derivatives have been identified as novel agonists of HIF-2α. nih.govresearchgate.net Structural optimization of these initial hits led to the discovery of a series of potent HIF-2α agonists. nih.gov The most promising compounds, 12g and 14d, exhibited significant HIF-2α agonistic activities in vitro, with EC₅₀ values of 2.29 µM and 1.78 µM, respectively. nih.gov Molecular dynamics simulations suggest that these compounds act by allosterically enhancing the dimerization of HIF-2. nih.gov
Table 2: In Vitro HIF-2α Agonistic Activity of 3-aryl-5-methyl-isoxazole-4-carboxamide Derivatives
| Compound | EC₅₀ (µM) | Reference |
| 12g | 2.29 | nih.gov |
| 14d | 1.78 | nih.gov |
Apoptosis Elicitation: A common outcome of the cytotoxic activity of isoxazole derivatives is the induction of programmed cell death, or apoptosis. nih.govnih.gov Numerous studies have confirmed the pro-apoptotic activity of these compounds. nih.gov For instance, novel 3,4-isoxazolediamide derivatives were shown to induce both early and late apoptosis in K562 leukemia cells. nih.govresearchgate.net The mechanism often involves the disruption of critical cellular processes, such as tubulin polymerization, which in turn activates the apoptotic cascade. nih.gov In some cases, the apoptotic mechanism has been shown to involve the mitochondrial pathway. nih.gov
Future Research Directions for 3 Methylisoxazole 4,5 Diamine
Development in Unconventional Chemical Applications:Applications in areas like materials science or agrochemicals are highly speculative without foundational research into the chemical and physical properties of 3-Methylisoxazole-4,5-diamine.researchgate.net
Given the strict adherence required to the specified compound and outline, and the exclusion of speculative content, it is not possible to fulfill the request at this time. Further primary research focused specifically on this compound is required before a detailed analysis of its future research directions can be compiled.
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize during the multi-step synthesis of 3-Methylisoxazole-4,5-diamine?
- Methodological Answer : Synthesis optimization requires rigorous control of reaction temperature, time, and solvent selection. For example, elevated temperatures (>80°C) may accelerate cyclization but risk side reactions like over-oxidation. Stepwise purification (e.g., column chromatography or recrystallization) is essential to isolate intermediates and improve final yield. Reaction progress should be monitored via TLC or HPLC .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Use SHELXL for refinement to resolve bond lengths and angles .
- NMR spectroscopy : Analyze H and C spectra to confirm amine and methyl group positions.
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What experimental approaches are used to assess the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorometric or colorimetric substrates to measure IC values against target enzymes (e.g., kinases or oxidoreductases).
- Antimicrobial testing : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Q. How should researchers address the compound’s hygroscopicity during storage?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) in sealed vials with desiccants (e.g., silica gel). Pre-dry solvents before dissolution to prevent hydrolysis. Monitor stability via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Conduct meta-analysis to identify variables:
- Assay conditions : Compare buffer pH, temperature, and co-factor availability.
- Cell line variability : Test compound efficacy in isogenic cell lines to isolate genetic factors.
- Dose-response curves : Use nonlinear regression to validate EC/IC reproducibility .
Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic derivatives for testing .
Q. How can researchers mitigate side reactions during functionalization of the amine groups?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to temporarily block reactive amines.
- Reaction monitoring : Employ in-situ IR or LC-MS to detect intermediates/byproducts.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce proton exchange and unintended cyclization .
Q. What advanced techniques improve scalability of this compound synthesis?
- Methodological Answer :
- Continuous flow chemistry : Enhance reaction control and reproducibility using microreactors.
- High-throughput screening : Optimize catalysts (e.g., Pd/C or enzymes) for key steps like hydrogenation or cyclization .
Key Considerations for Data Interpretation
- Crystallographic refinement : SHELX programs remain robust for resolving disorder in heterocyclic structures but require manual validation of hydrogen bonding networks .
- Biological assays : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
